Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C31H35N3O4 and a molecular weight of 513.642 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound can be investigated for its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 2,6-dimethyl-3-pyridylamine: Another compound with a similar pyridine core structure.
(2,6-Dimethoxy-4-methylphenyl)boronic acid: A compound with a similar aromatic ring structure.
Uniqueness
Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a pyridine ring with two carboxylate groups and a pyrazole moiety, which are known to enhance biological activity through various mechanisms. The general structure can be represented as follows:
Chemical Structure
Anticancer Activity
Research has indicated that derivatives of pyridinedicarboxylates exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various tumor cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Antimicrobial Properties
Pyridine derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrazole group in this compound is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related pyridinedicarboxylate derivative in human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 65 |
25 | 45 |
50 | 20 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating potent antimicrobial activity.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
The biological activities of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I and II, leading to DNA damage in cancer cells.
- Cytokine Modulation : The compound may reduce the expression of inflammatory cytokines such as TNF-alpha and IL-6.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
Properties
CAS No. |
438458-48-1 |
---|---|
Molecular Formula |
C31H35N3O4 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H35N3O4/c1-18(2)37-30(35)26-21(6)32-22(7)27(31(36)38-19(3)4)28(26)25-17-34(24-11-9-8-10-12-24)33-29(25)23-15-13-20(5)14-16-23/h8-19,28,32H,1-7H3 |
InChI Key |
WKQXTPGXRGEXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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